Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling with a furan derivative. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation would be essential to achieve high yields and purity. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced derivatives with fewer double bonds or functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive compounds.
Medicine: The compound may serve as a lead compound for designing new drugs with specific therapeutic targets.
Industry: Its chemical properties can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate include other heterocyclic compounds with thiazole, pyridazine, and furan rings. Examples include:
- Thiazole derivatives
- Pyridazine derivatives
- Furan derivatives
Uniqueness
The uniqueness of this compound lies in its combination of these three heterocyclic rings within a single molecule This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
methyl 5-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-11-20-16-17(27-11)15(12-6-4-3-5-7-12)21-22-18(16)26-10-13-8-9-14(25-13)19(23)24-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCOYVJTCXJLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2SCC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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